(2-Methylphenyl)(2,4,6-trimethylphenyl)iodonium triflate
CAS No.: 210823-54-4
Cat. No.: VC2856052
Molecular Formula: C17H18F3IO3S
Molecular Weight: 486.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 210823-54-4 |
|---|---|
| Molecular Formula | C17H18F3IO3S |
| Molecular Weight | 486.3 g/mol |
| IUPAC Name | (2-methylphenyl)-(2,4,6-trimethylphenyl)iodanium;trifluoromethanesulfonate |
| Standard InChI | InChI=1S/C16H18I.CHF3O3S/c1-11-9-13(3)16(14(4)10-11)17-15-8-6-5-7-12(15)2;2-1(3,4)8(5,6)7/h5-10H,1-4H3;(H,5,6,7)/q+1;/p-1 |
| Standard InChI Key | QFMYCPNBAGXLDL-UHFFFAOYSA-M |
| SMILES | CC1=CC=CC=C1[I+]C2=C(C=C(C=C2C)C)C.C(F)(F)(F)S(=O)(=O)[O-] |
| Canonical SMILES | CC1=CC=CC=C1[I+]C2=C(C=C(C=C2C)C)C.C(F)(F)(F)S(=O)(=O)[O-] |
Introduction
Chemical Structure and Identification
Molecular Composition and Structure
(2-Methylphenyl)(2,4,6-trimethylphenyl)iodonium triflate consists of a central iodine atom bonded to a 2-methylphenyl (o-tolyl) group and a 2,4,6-trimethylphenyl (mesityl) group, forming a positively charged iodonium cation. The counterion is trifluoromethanesulfonate (triflate), which contributes to the compound's stability and reactivity. The chemical formula is C17H18F3IO3S with a molecular weight of 486.29 g/mol .
The compound's structure features the sterically hindered mesityl group, which plays a crucial role in its reactivity profile by acting as a non-transferable "dummy" ligand in many chemical transformations. This structural feature makes it particularly valuable in selective arylation reactions where controlled reactivity is essential .
Identification Parameters
The compound is identified through various standardized chemical identifiers as detailed in Table 1.
Table 1: Identification Parameters of (2-Methylphenyl)(2,4,6-trimethylphenyl)iodonium triflate
| Parameter | Value |
|---|---|
| IUPAC Name | (2-Methylphenyl)(2,4,6-trimethylphenyl)iodonium trifluoromethanesulfonate |
| Common Names | Mesityl(o-tolyl)iodonium triflate; (2-tolyl)(2,4,6-trimethylphenyl)iodonium trifluoromethanesulfonate |
| CAS Registry Number | 210823-54-4 |
| Molecular Formula | C17H18F3IO3S |
| Molecular Weight | 486.29 g/mol |
| SMILES Notation | [O-]S(=O)(=O)C(F)(F)F.Cc1cc(C)c([I+]c2ccccc2C)c(C)c1 |
| InChI | 1S/C16H18I.CHF3O3S/c1-11-9-13(3)16(14(4)10-11)17-15-8-6-5-7-12(15)2;2-1(3,4)8(5,6)7/h5-10H,1-4H3;(H,5,6,7)/q+1;/p-1 |
| InChI Key | QFMYCPNBAGXLDL-UHFFFAOYSA-M |
Physical and Chemical Properties
Physical Characteristics
The physical properties of (2-Methylphenyl)(2,4,6-trimethylphenyl)iodonium triflate are important for its handling, storage, and application in various chemical processes. Table 2 summarizes these properties based on comprehensive analysis.
Table 2: Physical Properties of (2-Methylphenyl)(2,4,6-trimethylphenyl)iodonium triflate
| Property | Description |
|---|---|
| Physical State | Solid (powder to crystalline material) |
| Color | White to light yellow or light orange |
| Melting Point | 166.0 to 170.0 °C |
| Solubility | Soluble in methanol and other polar organic solvents |
| Carbon Content | 40.7-43.2% |
| Appearance | Powder to crystalline solid |
These physical characteristics make the compound suitable for various laboratory and industrial applications, particularly in photochemistry and polymer science .
Chemical Reactivity
The chemical reactivity of (2-Methylphenyl)(2,4,6-trimethylphenyl)iodonium triflate is primarily determined by its hypervalent iodine center. The I(III) center is highly electrophilic and can readily undergo reduction to I(I), making it an effective oxidizing agent and arylating reagent.
The triflate counterion (CF3SO3-) enhances the compound's reactivity by providing a weakly coordinating anion that facilitates nucleophilic substitution reactions. This combination of a reactive cationic center and a non-nucleophilic counterion makes the compound particularly valuable in organic synthesis .
Key reactive functional groups in the molecule include:
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Hypervalent iodine center (I+)
-
Triflate anion (CF3SO3-)
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Methyl-substituted phenyl rings
Synthesis and Production Methods
Laboratory Synthesis
The synthesis of (2-Methylphenyl)(2,4,6-trimethylphenyl)iodonium triflate typically involves the reaction of 2-methylphenyliodine derivatives with mesitylene (1,3,5-trimethylbenzene) in the presence of an appropriate oxidant, followed by anion exchange to introduce the triflate group.
A general synthetic pathway involves:
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Oxidation of 2-methylphenyl iodide to form a reactive I(III) intermediate
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Reaction with mesitylene to form the diaryliodonium intermediate
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Anion exchange with trifluoromethanesulfonic acid or its derivatives
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Purification to isolate the target compound
This synthetic approach typically yields the compound in high purity, suitable for research and industrial applications.
Industrial Production
Industrial production of (2-Methylphenyl)(2,4,6-trimethylphenyl)iodonium triflate follows similar synthetic principles but employs scaled-up processes with optimization for yield, purity, and cost-effectiveness. The industrial synthesis often involves continuous flow systems and automated reactors to enhance production efficiency .
Quality control in industrial production is rigorous, with commercial-grade material typically available at ≥97.0% purity as determined by HPLC analysis . The production process is designed to minimize impurities and ensure consistent product quality.
Applications in Chemical Research and Industry
Photoinitiators in Polymer Chemistry
One of the most significant applications of (2-Methylphenyl)(2,4,6-trimethylphenyl)iodonium triflate is as a photoinitiator in UV-curable coatings and adhesives. Upon exposure to UV light, the compound generates reactive species that initiate polymerization reactions, leading to rapid curing of monomers and oligomers .
The advantages of using this compound as a photoinitiator include:
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High photosensitivity allowing for rapid curing
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Excellent thermal stability prior to activation
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Compatibility with a wide range of monomers and oligomers
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Enhanced durability of the final cured products
These properties make it particularly valuable in applications where rapid curing and high product durability are essential, such as in industrial coatings, printing inks, and adhesives .
Organic Synthesis Applications
(2-Methylphenyl)(2,4,6-trimethylphenyl)iodonium triflate plays a crucial role in facilitating various organic reactions, particularly in the formation of complex molecules relevant to pharmaceuticals and agrochemicals .
Key applications in organic synthesis include:
-
C-H Functionalization: The compound enables direct functionalization of C-H bonds in aromatic and heteroaromatic compounds
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Carbon-Carbon Bond Formation: It facilitates various cross-coupling reactions for the construction of complex molecular frameworks
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Selective Arylation: The compound allows for regioselective introduction of aryl groups into target molecules
-
Heterocycle Synthesis: It is valuable in the construction of heterocyclic compounds found in natural products and pharmaceuticals
These synthetic applications make it an important tool in medicinal chemistry and natural product synthesis .
Electrophilic Aromatic Substitution
Mechanism of Action in Photochemical Processes
Photolysis Pathway
The photochemical activity of (2-Methylphenyl)(2,4,6-trimethylphenyl)iodonium triflate begins with the absorption of UV light, which leads to the formation of reactive species capable of initiating polymerization reactions.
The primary photolysis pathway involves:
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Absorption of UV photons leads to an excited state of the iodonium salt
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Homolytic cleavage of the C-I bond generates aryl radicals and iodinyl radicals
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These primary radicals can abstract hydrogen from surrounding molecules or add to unsaturated compounds
-
The resulting secondary radicals initiate chain polymerization of monomers
This photochemical process is highly efficient and allows for rapid curing of photopolymerizable formulations.
Reaction with Substrate Molecules
In organic synthesis applications, the mechanism of action typically involves the reaction of (2-Methylphenyl)(2,4,6-trimethylphenyl)iodonium triflate with nucleophiles or transition metal catalysts. The general pathway includes:
-
Coordination or nucleophilic attack at the electrophilic iodine center
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Selective transfer of the less sterically hindered aryl group (typically the o-tolyl group)
-
Formation of the arylated product along with the corresponding aryl iodide byproduct
This mechanism allows for selective functionalization of various substrates, making the compound valuable in organic synthesis and pharmaceutical research .
| Classification Parameter | Status |
|---|---|
| GHS Pictogram | GHS06 (Skull and crossbones) |
| Signal Word | Danger |
| Hazard Statements | H301: Toxic if swallowed |
| H315: Causes skin irritation | |
| H319: Causes serious eye irritation | |
| H335: May cause respiratory irritation | |
| Hazard Categories | Acute Toxicity (Oral) - Category 3 |
| Skin Irritation - Category 2 | |
| Eye Irritation - Category 2 | |
| Specific Target Organ Toxicity (Single Exposure) - Category 3 | |
| WGK Germany | 3 (highly water-endangering) |
| UN Classification | UN 2811 6.1 / PGIII (toxic solid, organic, n.o.s.) |
These classifications indicate that the compound requires careful handling and appropriate safety measures during use .
Recent Research Developments
Advances in Synthetic Applications
Recent research has expanded the synthetic utility of (2-Methylphenyl)(2,4,6-trimethylphenyl)iodonium triflate in several areas:
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Catalytic Systems: Development of catalytic systems that utilize the compound for efficient C-H functionalization under mild conditions
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Flow Chemistry: Implementation of continuous flow processes for safer and more efficient utilization of the compound in organic synthesis
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Stereoselective Transformations: Application in stereoselective reactions for the synthesis of complex chiral molecules
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Green Chemistry Approaches: Exploration of more environmentally friendly reaction conditions and solvent systems
These developments demonstrate the compound's continuing importance in advancing synthetic methodologies .
Emerging Applications in Materials Science
In materials science, emerging applications include:
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Advanced Photoresists: Development of high-resolution photoresists for next-generation semiconductor manufacturing
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Responsive Materials: Creation of stimuli-responsive materials that change properties upon exposure to specific light wavelengths
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Biomedical Materials: Application in biocompatible materials for medical devices and implants
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Sustainable Materials: Incorporation into environmentally friendly material formulations
These applications highlight the compound's versatility and ongoing relevance in advanced materials development .
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